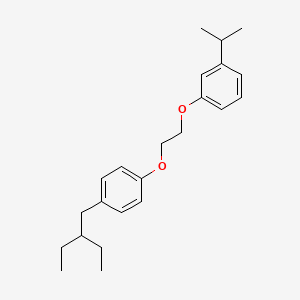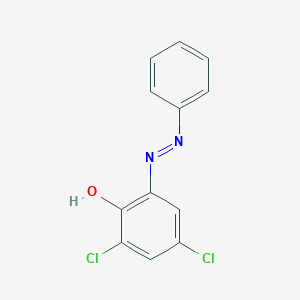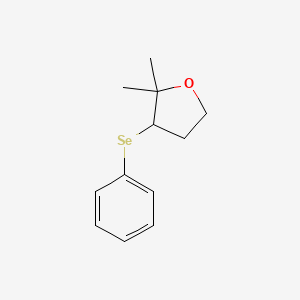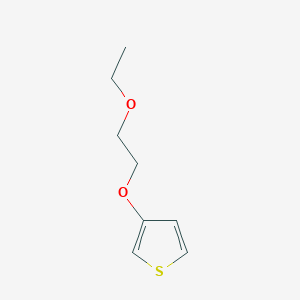
1,4-Dibutoxy-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibutoxy-2,5-dimethoxybenzene (chemical formula:
C16H26O2
) is an organic compound belonging to the class of dimethoxybenzenes. It is one of three isomers of dimethoxybenzene. This white solid exhibits an intensely sweet floral odor .Méthodes De Préparation
The synthesis of 1,4-Dibutoxy-2,5-dimethoxybenzene involves electrophilic aromatic substitution. Here are the key steps:
Analyse Des Réactions Chimiques
1,4-Dibutoxy-2,5-dimethoxybenzene can undergo various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur. Common reagents and conditions for these reactions would depend on the specific transformation. Major products formed would vary based on the reaction type.
Applications De Recherche Scientifique
1,4-Dibutoxy-2,5-dimethoxybenzene finds applications in:
Chemistry: It may serve as a building block for more complex molecules.
Biology: Its role in biological systems requires further investigation.
Medicine: Research may explore potential therapeutic uses.
Industry: Industrial applications remain to be explored.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
1,4-Dibutoxy-2,5-dimethoxybenzene’s uniqueness can be highlighted by comparing it with other dimethoxybenzene isomers. Unfortunately, specific similar compounds were not provided in the sources I accessed.
Propriétés
Numéro CAS |
119876-84-5 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
1,4-dibutoxy-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H26O4/c1-5-7-9-19-15-11-14(18-4)16(12-13(15)17-3)20-10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
GDXAZHSCANKFOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1OC)OCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)





![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)


phenylsilane](/img/structure/B14286485.png)
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
